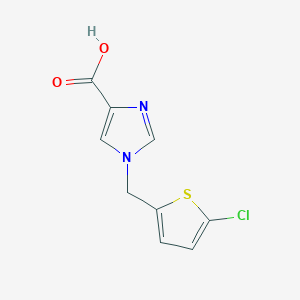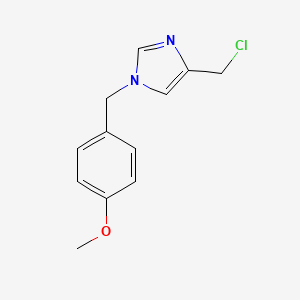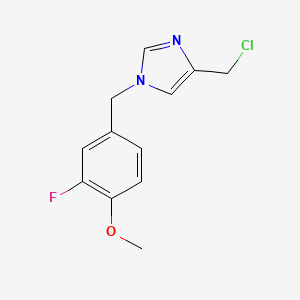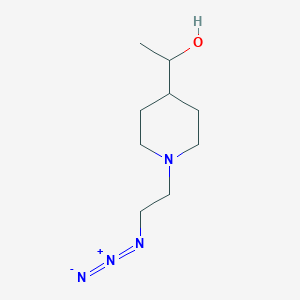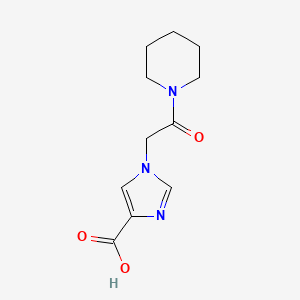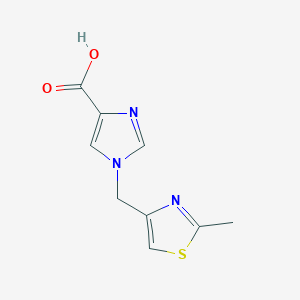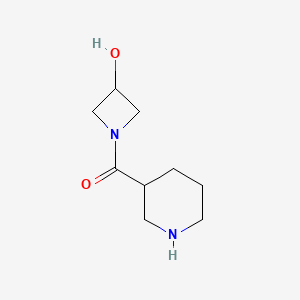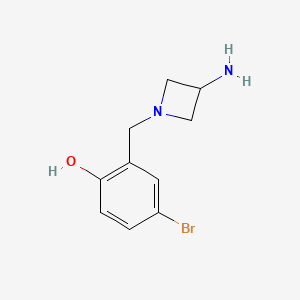
2-((3-Aminoazetidin-1-yl)methyl)-4-bromophenol
Übersicht
Beschreibung
2-((3-Aminoazetidin-1-yl)methyl)-4-bromophenol is a useful research compound. Its molecular formula is C10H13BrN2O and its molecular weight is 257.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Toxicology of Bromophenols
Bromophenols, including compounds like 2,4,6-tribromophenol, are significant due to their environmental presence and potential toxicological effects. Koch and Sures (2018) review the concentrations of 2,4,6-tribromophenol in various environments and its toxicokinetics and toxicodynamics. This compound is a byproduct of the synthesis of brominated flame retardants and is found ubiquitously due to multiple sources. Its environmental impact and toxicological profile suggest the importance of understanding such compounds for environmental monitoring and protection efforts (Koch & Sures, 2018).
Pharmacological Activities of Related Compounds
The pharmacological review of chlorogenic acid by Naveed et al. (2018) highlights the broad spectrum of biological and therapeutic roles of phenolic compounds, including antioxidant, antibacterial, and anti-inflammatory activities. Though not directly related to 2-((3-Aminoazetidin-1-yl)methyl)-4-bromophenol, this review underscores the potential of phenolic compounds in treating various disorders, suggesting a possible area of research for related bromophenols in pharmacology (Naveed et al., 2018).
Synthetic Applications and Methodologies
The synthesis and application of related bromophenols and their derivatives in medicinal chemistry are of considerable interest. The work on synthetic procedures to access 2-guanidinobenzazoles by Rosales-Hernández et al. (2022) and practical synthesis methods for compounds like 2-fluoro-4-bromobiphenyl by Qiu et al. (2009) illustrate the ongoing development of methodologies for creating compounds with potential therapeutic and industrial applications. These studies highlight the relevance of innovative synthetic approaches in creating novel compounds for various scientific and pharmaceutical applications (Rosales-Hernández et al., 2022); (Qiu et al., 2009).
Eigenschaften
IUPAC Name |
2-[(3-aminoazetidin-1-yl)methyl]-4-bromophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c11-8-1-2-10(14)7(3-8)4-13-5-9(12)6-13/h1-3,9,14H,4-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJJUZIDIFUFKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=CC(=C2)Br)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




